3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE typically involves the bromination of 2’,4,4’,6’-TETRAHYDROXY AURONE. The reaction conditions often include the use of bromine or bromine-containing reagents in a suitable solvent, such as acetic acid or chloroform, under controlled temperature and pH conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, as well as the use of industrial reactors and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or alkyl-substituted aurones.
Scientific Research Applications
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of aurones.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its bright yellow color.
Mechanism of Action
The mechanism of action of 3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert antimicrobial effects by disrupting microbial cell membranes and inhibiting key enzymes. Additionally, its anti-inflammatory and anticancer activities are thought to involve modulation of signaling pathways such as NF-κB and MAPK .
Comparison with Similar Compounds
Similar Compounds
2’,4,4’,6’-TETRAHYDROXY AURONE: Lacks the bromine atoms and has different reactivity and biological activities.
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY CHALCONE: Similar structure but with a different core, leading to distinct properties.
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY FLAVONE: Another related flavonoid with unique chemical and biological characteristics.
Uniqueness
3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activities compared to other aurones and related flavonoids .
Properties
CAS No. |
126985-05-5 |
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Molecular Formula |
C15H8Br2O6 |
Molecular Weight |
444.03 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |
InChI Key |
BRPKBUNFOZFULQ-SGAXSIHGSA-N |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |
SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |
Synonyms |
3',5'-dibromo-2',4,4',6-tetrahydroxyaurone 3,5-DBTHA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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